1-Bromo-2-fluoro-3-(methoxy-d3)-5-methylbenzene
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Overview
Description
1-Bromo-2-fluoro-3-(methoxy-d3)-5-methylbenzene is an aromatic compound with a unique structure that includes bromine, fluorine, and deuterium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-fluoro-3-(methoxy-d3)-5-methylbenzene can be achieved through several methods. One common approach involves the bromination of 2-fluoro-5-methyl-3-(trideuteriomethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-fluoro-3-(methoxy-d3)-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted aromatic compounds.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Scientific Research Applications
1-Bromo-2-fluoro-3-(methoxy-d3)-5-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-3-(methoxy-d3)-5-methylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity . The presence of deuterium atoms can influence the reaction kinetics and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-fluorobenzene
- 1-Bromo-3-fluorobenzene
- 1-Bromo-4-fluorobenzene
- 1-Bromo-3,5-difluorobenzene
Uniqueness
1-Bromo-2-fluoro-3-(methoxy-d3)-5-methylbenzene is unique due to the presence of deuterium atoms, which can affect its chemical reactivity and stability. This makes it a valuable compound for studying isotope effects in chemical reactions and for use in deuterium-labeled compounds in various research applications.
Properties
IUPAC Name |
1-bromo-2-fluoro-5-methyl-3-(trideuteriomethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4H,1-2H3/i2D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZSSZCFZHOCTG-BMSJAHLVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=CC(=C1)C)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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